molecular formula C14H10BrClN2OS2 B2686796 (Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851080-45-0

(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2686796
CAS No.: 851080-45-0
M. Wt: 401.72
InChI Key: PKQUYSFPTUBSJW-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound . Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .


Molecular Structure Analysis

The InChI code for 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine, a similar compound, is 1S/C9H9ClN2S/c1-5-3-4-6(10)8-7(5)12(2)9(11)13-8/h3-4,11H,1-2H3 .


Chemical Reactions Analysis

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical and Chemical Properties Analysis

The physical form of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine, a similar compound, is solid .

Scientific Research Applications

Synthesis Methods and Reactions

  • Synthesis Techniques : Various synthesis techniques have been employed to create related compounds. For instance, 5-bromo- and 5-chloro-2,3-dimethylbenzo[b]thiophens were prepared and treated with N-bromosuccinimide in boiling carbon tetrachloride to yield 2,3-bisbromomethyl compounds (Chapman et al., 1968). Another study focused on the palladium-catalyzed Buchwald-Hartwig cross-coupling of similar benzo[b]thiophenes with various amines (Queiroz et al., 2007).

  • Reactions with Amines : Condensation of 2,3-dimethylbenzo[b]thiophens with primary and secondary amines has been studied to produce a range of derivatives (Dickinson & Iddon, 1971).

Photophysical and Photochemical Properties

  • Photochemical Applications : Some derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, show remarkable photophysical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antioxidant Activities

  • Antioxidant Properties : The antioxidant properties of similar compounds, such as 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have been evaluated using various methods, demonstrating potential therapeutic applications (Queiroz et al., 2007).

  • Antimicrobial Activity : Compounds incorporating thiophene and thiazole moieties have been synthesized and tested for antimicrobial activities. These derivatives have shown significant potential as antimicrobial agents (Gadelkareem et al., 2011).

Crystal Structure and Analysis

  • Structural Analysis : The crystal structures and molecular interactions of similar compounds have been extensively studied, providing insights into their chemical properties and potential applications. For example, detailed analysis of the crystal structure and Hirshfeld surface of certain derivatives has been conducted (Prabhuswamy et al., 2016).

Potential Applications in Cancer Treatment

  • Anticancer Activity : Some derivatives of thiophene carboxamide have been synthesized and tested for in vitro cytotoxicity, showing promise as anticancer agents (Atta & Abdel‐Latif, 2021).

Application in Polymer Science

  • Photostabilization of PVC : New thiophenes have been synthesized and shown to effectively reduce the photodegradation of poly(vinyl chloride), indicating their potential as photostabilizers in polymer applications (Balakit et al., 2015).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Properties

IUPAC Name

5-bromo-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2OS2/c1-7-3-4-8(16)12-11(7)18(2)14(21-12)17-13(19)9-5-6-10(15)20-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQUYSFPTUBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(S3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.